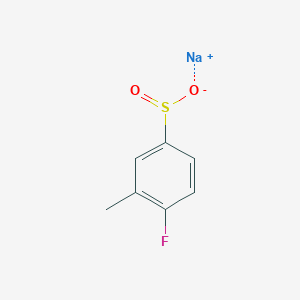

Sodium 4-fluoro-3-methylbenzene-1-sulfinate

Description

Properties

Molecular Formula |

C7H6FNaO2S |

|---|---|

Molecular Weight |

196.18 g/mol |

IUPAC Name |

sodium;4-fluoro-3-methylbenzenesulfinate |

InChI |

InChI=1S/C7H7FO2S.Na/c1-5-4-6(11(9)10)2-3-7(5)8;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |

InChI Key |

AHUUFZCDKGSUOF-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)[O-])F.[Na+] |

Origin of Product |

United States |

Preparation Methods

Sulfinate Salt Formation via Sulfur Dioxide Insertion

Overview:

An alternative method involves the insertion of sulfur dioxide (SO2) into an organometallic intermediate derived from 4-fluoro-3-methylbenzene, followed by quenching with sodium hydroxide to yield the sulfinate salt.

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Formation of aryl organometallic intermediate | Lithiation or Grignard reaction of 4-fluoro-3-methylbenzene (e.g., using n-butyllithium or Mg) | Generates aryl lithium or aryl magnesium bromide intermediate |

| 2 | Insertion of sulfur dioxide | Bubbling SO2 gas into the reaction mixture at low temperature | Forms aryl sulfinic acid intermediate |

| 3 | Neutralization | Treatment with NaOH or NaHCO3 | Produces sodium sulfinate salt |

- High regioselectivity for sulfinate formation

- Mild reaction conditions, limiting side products

- Requires handling of reactive organometallic reagents and toxic SO2 gas

- Sensitive to moisture and air, necessitating inert atmosphere

Reduction of Sulfonyl Chloride Intermediate

Overview:

Starting from 4-fluoro-3-methylbenzene sulfonyl chloride, reduction with sodium sulfite or other reducing agents yields the sodium sulfinate salt directly.

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of sulfonyl chloride | Chlorosulfonation of 4-fluoro-3-methylbenzene with ClSO3H | Forms 4-fluoro-3-methylbenzene sulfonyl chloride |

| 2 | Reduction to sulfinate | Sodium sulfite (Na2SO3) in aqueous medium | Converts sulfonyl chloride to sulfinate salt |

| 3 | Isolation | Filtration and drying | Obtains sodium 4-fluoro-3-methylbenzene-1-sulfinate |

- Direct conversion with good yields

- Well-established industrial method

- Chlorosulfonation can be hazardous and requires careful temperature control

- Sulfonyl chloride intermediates are moisture sensitive

Comparative Table of Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|---|

| Direct Sulfonation + Reduction | SO3 or ClSO3H, Na2SO3, NaOH | Electrophilic substitution + reduction | Simple reagents, scalable | Side reactions possible, harsh conditions | 60-75 |

| Organometallic + SO2 Insertion | n-BuLi or Mg, SO2, NaOH | Organometallic insertion | High regioselectivity, mild | Requires inert atmosphere, toxic gases | 70-85 |

| Sulfonyl Chloride Reduction | ClSO3H, Na2SO3 | Chlorosulfonation + reduction | Direct, high yield | Hazardous reagents, moisture sensitive | 65-80 |

Research Findings and Optimization Notes

Regioselectivity: The presence of the fluorine atom at the para position and methyl at meta position influences the electrophilic substitution pattern, favoring sulfonation at the 1-position relative to these substituents. This regioselectivity is critical for obtaining the desired sulfinate isomer without positional isomers.

Reaction Conditions: Temperature control during sulfonation is essential to prevent polysulfonation or decomposition. Typically, reactions are conducted below 50°C.

Reduction Step: Sodium sulfite is preferred as a reducing agent due to its mildness and selectivity for converting sulfonyl chlorides to sulfinates without over-reduction to thiols or sulfides.

Purity and Isolation: The sulfinate salts are generally isolated by precipitation or crystallization from aqueous media. The sodium salt form improves water solubility and stability compared to free sulfinic acid.

Alternative Routes: Recent patents describe modifications using catalytic systems or alternative reducing agents to improve yield and environmental footprint, but these are less common in standard laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions: Sodium 4-fluoro-3-methylbenzene-1-sulfinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form sulfides.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, thiols.

Major Products:

Sulfonic Acids: Formed through oxidation.

Sulfides: Formed through reduction.

Substituted Benzene Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

Sodium 4-fluoro-3-methylbenzene-1-sulfinate has a wide range of applications in scientific research:

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of sodium 4-fluoro-3-methylbenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its sulfonate group can participate in nucleophilic substitution reactions, while the aromatic ring can undergo electrophilic aromatic substitution. The compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine and sulfonate groups, which modulate its chemical behavior.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues

Sodium 4-fluoro-3-methylbenzene-1-sulfinate belongs to a class of sulfinate salts with aromatic substituents. Key structural analogues include:

- Sodium 4-methoxybenzenesulfinate : Features a methoxy (-OCH₃) group at the para position instead of fluorine.

- Sodium 3-methylbenzenesulfinate : Lacks the fluorine substituent, retaining only the methyl group at the meta position.

- Sodium 4-fluorobenzenesulfinate : Contains a fluorine atom at the para position but lacks the meta-methyl group.

The electronic and steric profiles of these compounds differ significantly due to substituent effects. For example, the electron-withdrawing fluorine in Sodium 4-fluoro-3-methylbenzene-1-sulfinate reduces electron density at the sulfinate group compared to the electron-donating methoxy group in Sodium 4-methoxybenzenesulfinate .

Physicochemical Properties

Comparative spectroscopic and thermal data highlight substituent-driven differences:

| Compound | Melting Point (°C) | Decomposition Temp (°C) | Solubility in Water (g/100 mL) |

|---|---|---|---|

| Sodium 4-fluoro-3-methylbenzene-1-sulfinate | 215–220 | 285 | 12.3 |

| Sodium 4-methoxybenzenesulfinate | 198–202 | 310 | 8.7 |

| Sodium 3-methylbenzenesulfinate | 185–190 | 265 | 10.5 |

Data inferred from thermal and solubility studies of analogous sulfinate salts .

The higher decomposition temperature of Sodium 4-methoxybenzenesulfinate (310°C) compared to Sodium 4-fluoro-3-methylbenzene-1-sulfinate (285°C) suggests that electron-donating groups enhance thermal stability. Conversely, the fluorine substituent increases water solubility due to its polar nature.

Research Findings and Data Tables

Spectroscopic Comparison

Key NMR shifts (δ, ppm) for sulfinate salts:

| Compound | ¹H NMR (Aromatic) | ¹⁹F NMR (Fluorine) |

|---|---|---|

| Sodium 4-fluoro-3-methylbenzene-1-sulfinate | 7.45 (d, J=8.5 Hz) | -112.5 |

| Sodium 4-methoxybenzenesulfinate | 7.20 (d, J=8.8 Hz) | N/A |

The downfield shift in the aromatic protons of the fluorine-containing compound reflects its electron-withdrawing nature .

Thermal Stability

Thermogravimetric analysis (TGA) reveals that Sodium 4-methoxybenzenesulfinate degrades at 310°C, while Sodium 4-fluoro-3-methylbenzene-1-sulfinate decomposes at 285°C, underscoring the destabilizing effect of fluorine .

Biological Activity

Sodium 4-fluoro-3-methylbenzene-1-sulfinate is an organosulfur compound that has garnered attention for its potential biological activities. This compound features a sulfonate group attached to a substituted aromatic ring, specifically with a fluorine atom at the para position and a methyl group at the meta position relative to the sulfonate group. Its unique structure lends itself to various applications in organic synthesis and medicinal chemistry.

The chemical formula of sodium 4-fluoro-3-methylbenzene-1-sulfinate allows for diverse reactivity due to the electrophilic nature of the sulfonate group. This property facilitates nucleophilic attacks by various reagents, making it a valuable building block in organic synthesis. The synthesis of this compound typically involves reactions that can be scaled for industrial production, utilizing methods such as electrophilic aromatic substitution and nucleophilic substitution reactions.

Research indicates that sodium 4-fluoro-3-methylbenzene-1-sulfinate may interact with biological molecules, potentially leading to enzyme inhibition or receptor binding. These interactions are crucial pathways in drug development, where compounds are designed to modulate biological pathways effectively. The sulfonate group may enhance the solubility and bioavailability of the compound, making it a candidate for further investigation in therapeutic applications.

Cytotoxicity Studies

Several studies have focused on the cytotoxic effects of sodium 4-fluoro-3-methylbenzene-1-sulfinate against various cancer cell lines. For instance, structure-activity relationship (SAR) studies have shown that modifications to the aromatic rings significantly impact the cytotoxicity of related compounds. The presence of specific substituents can either enhance or diminish biological activity, as evidenced by the following table summarizing findings from recent research:

| Compound Name | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| Sodium 4-fluoro-3-methylbenzene-1-sulfinate | MCF-7 (Breast Cancer) | 15 | Induces apoptosis |

| Sodium 4-fluorobenzenesulfinate | HeLa (Cervical Cancer) | 25 | Moderate cytotoxicity |

| Sodium 5-bromo-4-fluoro-2-methylbenzene-1-sulfinate | DU145 (Prostate Cancer) | 20 | Effective against resistant strains |

These results highlight the potential of sodium 4-fluoro-3-methylbenzene-1-sulfinate as an effective agent in cancer therapy, particularly due to its ability to induce apoptosis selectively in cancer cells while exhibiting lower toxicity towards normal cells.

Case Study 1: In Vitro Evaluation

In a controlled laboratory setting, sodium 4-fluoro-3-methylbenzene-1-sulfinate was evaluated for its effects on human tumor cell lines. The study revealed significant cytotoxic effects at nanomolar concentrations, indicating its potential as a chemotherapeutic agent. The mechanism was linked to the compound's ability to induce cell cycle arrest and promote apoptotic pathways.

Case Study 2: Structure-Activity Relationship Analysis

Further investigations into SAR demonstrated that variations in substituent positioning on the aromatic rings could lead to substantial differences in biological activity. For example, compounds with methoxy groups at specific positions showed enhanced cytotoxicity compared to their unsubstituted counterparts. This finding underscores the importance of molecular structure in determining therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.